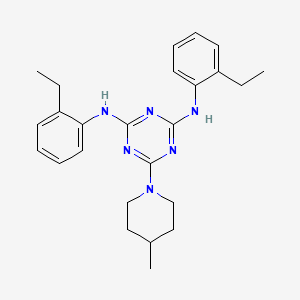![molecular formula C22H26N2O B11603445 1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B11603445.png)
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. This particular compound features a hexyl group, a methoxyphenyl group, and an ethenyl linkage, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Hexyl Group: The hexyl group can be introduced via alkylation reactions using hexyl halides in the presence of a base.
Attachment of Ethenyl Linkage: The ethenyl linkage is introduced through a Heck reaction, where the benzimidazole derivative is coupled with a vinyl halide in the presence of a palladium catalyst.
Methoxyphenyl Group Addition:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the use of continuous flow reactors and automated systems ensures consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles like amines or thiols, polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted benzimidazoles.
Aplicaciones Científicas De Investigación
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in microbial growth or cancer cell proliferation.
Pathways Involved: The compound can affect signaling pathways, such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, leading to cancer cell death.
Comparación Con Compuestos Similares
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole can be compared with other benzimidazole derivatives:
Similar Compounds: 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole, 1-hexyl-2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1H-benzimidazole.
Uniqueness: The presence of the hexyl group and the methoxyphenyl group makes it unique, providing distinct physicochemical properties and biological activities compared to other benzimidazole derivatives.
Propiedades
Fórmula molecular |
C22H26N2O |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole |
InChI |
InChI=1S/C22H26N2O/c1-3-4-5-8-17-24-21-10-7-6-9-20(21)23-22(24)16-13-18-11-14-19(25-2)15-12-18/h6-7,9-16H,3-5,8,17H2,1-2H3/b16-13+ |
Clave InChI |
OWVUKGIGTQUAQP-DTQAZKPQSA-N |
SMILES isomérico |
CCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)OC |
SMILES canónico |
CCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-6-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11603368.png)
![N-ethyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603373.png)
![(2Z)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11603376.png)
![2-{(2E)-2-[2-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B11603378.png)

![2-[(5Z)-5-(2,5-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11603389.png)
![6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603395.png)
![(7Z)-3-(3-chloro-4-methylphenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603402.png)

![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11603406.png)
![9-ethyl-4-methyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11603414.png)

![dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11603421.png)
![6-(4-Chlorophenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11603440.png)